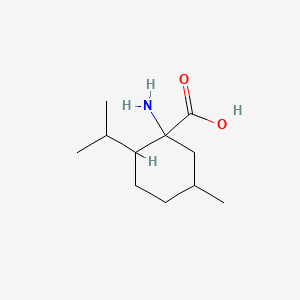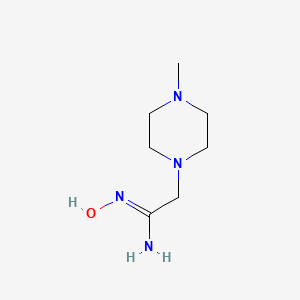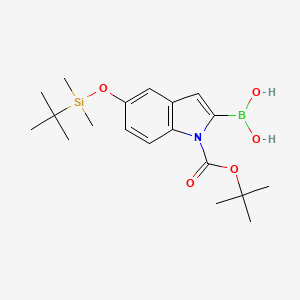
4-溴-5-氟-2-甲氧基苯胺
概述
描述
4-Bromo-5-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . This compound is part of the aniline family, characterized by the presence of an amino group attached to an aromatic ring.
科学研究应用
4-Bromo-5-fluoro-2-methoxyaniline is used in various scientific research applications, including:
作用机制
Target of Action
This compound is often used as a laboratory reagent , and its specific biological targets may depend on the context of the experiment.
Mode of Action
As a laboratory reagent, it may interact with various biological targets depending on the specific experimental setup .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of potent inhibitors for various enzymes , suggesting that 4-Bromo-5-fluoro-2-methoxyaniline may also have potential applications in this area.
Pharmacokinetics
As a laboratory reagent, its bioavailability would likely depend on the specific experimental conditions .
Result of Action
Given its use as a laboratory reagent , its effects would likely depend on the specific biological targets and experimental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-fluoro-2-methoxyaniline. For instance, it should be stored in a cool place and kept tightly closed to maintain its stability . It’s also incompatible with strong oxidizing agents, strong acids, and strong bases .
生化分析
Biochemical Properties
4-Bromo-5-fluoro-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of inhibitors for enzymes such as anaplastic lymphoma kinase and Rho kinase . These interactions are crucial for studying the inhibition mechanisms and developing potential therapeutic agents.
Cellular Effects
The effects of 4-Bromo-5-fluoro-2-methoxyaniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are essential for cell signaling and regulation . This modulation can lead to changes in gene expression, impacting various cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 4-Bromo-5-fluoro-2-methoxyaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound has been shown to inhibit anaplastic lymphoma kinase and Rho kinase by binding to their active sites, preventing substrate access and subsequent enzymatic activity . These interactions lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-fluoro-2-methoxyaniline can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place and at room temperature
Dosage Effects in Animal Models
The effects of 4-Bromo-5-fluoro-2-methoxyaniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating cellular processes. At higher doses, it can cause toxic or adverse effects, such as skin irritation, eye irritation, and respiratory issues . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
4-Bromo-5-fluoro-2-methoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For instance, its interaction with anaplastic lymphoma kinase and Rho kinase can affect the downstream metabolic pathways regulated by these enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-5-fluoro-2-methoxyaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to specific cellular compartments, affecting its localization and accumulation . These properties are crucial for its biological activity and potential therapeutic applications.
Subcellular Localization
4-Bromo-5-fluoro-2-methoxyaniline’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-methoxyaniline typically involves multiple steps. One common method starts with the nitration of 2,4-difluoronitrobenzene, followed by a reduction step to yield 4-fluoro-2-methoxyaniline. This intermediate is then subjected to bromination to produce the final compound . The reaction conditions often involve the use of methanol as a solvent and a base to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for 4-Bromo-5-fluoro-2-methoxyaniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
4-Bromo-5-fluoro-2-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like sodium methoxide and solvents like methanol.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted anilines and biaryl compounds, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
4-Bromo-2-fluoro-5-methoxyaniline: Similar in structure but with different substitution patterns.
4-Bromo-2-methoxyaniline: Lacks the fluorine atom, leading to different chemical properties.
2-Bromo-5-fluoropyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
4-Bromo-5-fluoro-2-methoxyaniline is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-bromo-5-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFOKKKWMDHLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625089 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-03-1 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-fluoro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
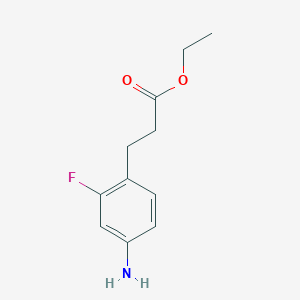


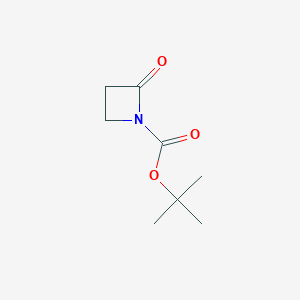
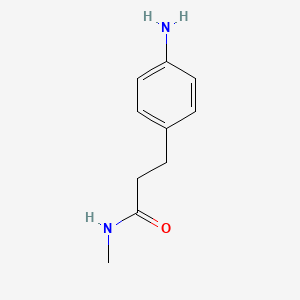
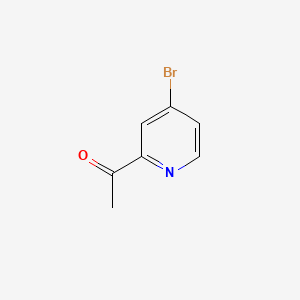
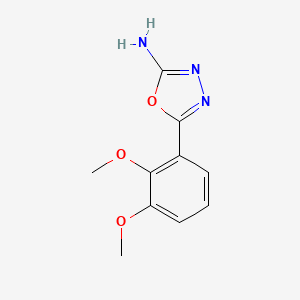
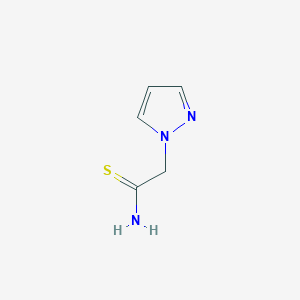
![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

